Epicatechin-7-glucuronide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O12/c22-10-2-1-7(3-12(10)24)18-13(25)6-9-11(23)4-8(5-14(9)32-18)31-21-17(28)15(26)16(27)19(33-21)20(29)30/h1-5,13,15-19,21-28H,6H2,(H,29,30)/t13-,15+,16+,17-,18-,19+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWDKTKDGDLDTP-BBGDWMAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001341518 | |
| Record name | Epicatechin 7-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001341518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
389136-63-4 | |
| Record name | Epicatechin-7-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0389136634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epicatechin 7-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001341518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPICATECHIN-7-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HIH3MX5PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolic Biotransformation and Enzymology of − Epicatechin 7 Glucuronide
Endogenous Formation from Parent Flavanols
Upon oral consumption, the parent flavanol, (−)-epicatechin, is absorbed from the gastrointestinal tract. Its metabolism begins in the enterocytes of the small intestine and continues extensively in the liver. This biotransformation involves conjugation reactions that increase the water solubility of the molecule, facilitating its circulation and subsequent excretion. Glucuronidation is a key pathway in this process.
Studies have identified several glucuronidated metabolites of (−)-epicatechin in both plasma and urine, confirming its endogenous formation. bohrium.comnih.gov Research in rats has specifically purified and identified (−)-epicatechin-7-O-glucuronide as a significant metabolite in urine and plasma following oral administration of (−)-epicatechin. bohrium.comnih.gov In humans, while glucuronidation is also a major metabolic route, the profile of metabolites can differ. One study identified 4'-O-methyl-(−)-epicatechin-5 or 7-O-glucuronide in human urine, indicating that methylation can precede glucuronidation at the C-7 position. bohrium.comnih.gov The presence of these metabolites in the bloodstream and urine confirms that catechins are absorbed, metabolized, and circulated systemically as conjugates like (−)-epicatechin-7-glucuronide. bohrium.comnih.gov
Role of Uridine (B1682114) Diphosphate Glucuronosyltransferases (UGTs) in C-7 Glucuronidation
The conjugation of glucuronic acid to (−)-epicatechin is catalyzed by a superfamily of enzymes known as Uridine Diphosphate Glucuronosyltransferases (UGTs). nih.gov These enzymes are primarily located in the endoplasmic reticulum of cells in the liver, intestine, kidneys, and other tissues. researchgate.net The reaction involves the transfer of a glucuronic acid moiety from the activated cofactor, uridine 5'-diphospho-glucuronic acid (UDPGA), to a hydroxyl group on the (−)-epicatechin molecule. nih.gov This process, known as glucuronidation, results in the formation of a more polar and readily excretable glucuronide conjugate. nih.gov The formation of (−)-epicatechin-7-glucuronide specifically involves the attachment of glucuronic acid to the hydroxyl group at the C-7 position of the A-ring of the flavanol structure.
The UGT superfamily comprises multiple isoforms with varying substrate specificities. Research using recombinant human UGT isoforms has been crucial in identifying the specific enzymes responsible for (−)-epicatechin glucuronidation. Studies have shown that several UGT isoforms can catalyze the glucuronidation of flavonoids, but some exhibit higher activity than others.
For (−)-epicatechin, isoforms from the UGT1A subfamily have been identified as the primary catalysts. Specifically, UGT1A1, UGT1A8, and UGT1A9 demonstrate significant activity towards (−)-epicatechin. researchgate.net UGT1A9, in particular, has been shown to be a key enzyme in flavonoid glucuronidation. researchgate.netnih.gov UGT1A3 also shows catalytic activity towards various flavonoids, though its efficiency compared to UGT1A9 may vary depending on the specific substrate. nih.govnih.gov While UGT2B7 and UGT2B15 are important for the metabolism of many compounds, their specific role in the C-7 glucuronidation of (−)-epicatechin is less clearly defined in existing research. mdpi.comnih.gov
| UGT Isoform | Observed Activity with (−)-Epicatechin or Related Flavonoids | Reference |
|---|---|---|
| UGT1A1 | Demonstrates significant glucuronidation activity toward (−)-epicatechin. | researchgate.net |
| UGT1A3 | Involved in the glucuronidation of various flavonoids. | nih.govnih.gov |
| UGT1A8 | Shows high catalytic activity for (−)-epicatechin glucuronidation. | researchgate.net |
| UGT1A9 | Identified as a primary enzyme responsible for flavonoid glucuronidation, including (−)-epicatechin. | researchgate.netnih.gov |
| UGT2B7 | Role in (−)-epicatechin glucuronidation is not prominently documented. Metabolizes other substrates. | mdpi.com |
| UGT2B15 | Role in (−)-epicatechin glucuronidation is not prominently documented. Metabolizes other substrates. | mdpi.comnih.gov |
While detailed kinetic parameters for the specific formation of (−)-epicatechin-7-glucuronide are not extensively reported, studies on related flavonoids provide insight. For instance, the catalytic efficiency (Vmax/Km) of UGT1A9 is generally higher than that of UGT1A3 for many flavonoids, suggesting UGT1A9 plays a very important role in their metabolism. nih.gov Kinetic analyses of UGT1A1 and UGT1A9 with other isoflavone (B191592) substrates have shown Km values in the micromolar range, indicating that these enzymes can efficiently metabolize flavonoids at physiologically relevant concentrations. mdpi.comnih.gov The kinetics can sometimes follow more complex models than the standard Michaelis-Menten equation, such as sigmoidal or substrate inhibition kinetics, depending on the specific enzyme and substrate interaction. nih.gov
Regioselective Glucuronidation Patterns
Regioselectivity refers to the preferential conjugation at a specific position on a molecule when multiple reaction sites are available. (−)-Epicatechin has several hydroxyl groups (at positions 3, 5, 7, 3', and 4') that are potential sites for glucuronidation. The pattern of glucuronidation exhibits significant species differences.
In rats, studies have consistently identified (−)-epicatechin-7-O-glucuronide as a major metabolite, indicating a preference for conjugation at the C-7 position. bohrium.comnih.govnih.gov In contrast, research in humans suggests that glucuronidation occurs preferentially at the 3'-hydroxyl group on the B-ring, leading to the formation of (−)-epicatechin-3'-O-glucuronide as a primary plasma metabolite. bohrium.comnih.gov The detection of 4'-O-methyl-(−)-epicatechin-5 or 7-O-glucuronide in human urine further complicates the picture, showing that glucuronidation at the 7-position does occur in humans, but may happen after modification at another site (e.g., methylation). bohrium.comnih.gov This demonstrates that the regioselectivity of UGT enzymes towards (−)-epicatechin is not absolute and is influenced by both the specific UGT isoforms present and the species.
| Species | Major (−)-Epicatechin Glucuronide Metabolites Identified | Primary Glucuronidation Site | Reference |
|---|---|---|---|
| Rat | (−)-Epicatechin-7-O-glucuronide, 3'-O-methyl-(−)-epicatechin-7-O-glucuronide | C-7 | bohrium.comnih.govnih.gov |
| Human | (−)-Epicatechin-3'-O-glucuronide, 4'-O-methyl-(−)-epicatechin-3'-O-glucuronide, 4'-O-methyl-(−)-epicatechin-5 or 7-O-glucuronide | C-3' (primary), with C-7 also occurring | bohrium.comnih.gov |
Interaction with Other Phase II Conjugation Pathways (Methylation, Sulfation)
Glucuronidation does not occur in isolation. It is part of a broader network of Phase II detoxification pathways that also includes sulfation and methylation. These pathways can compete for the same substrate, (−)-epicatechin, and their relative importance can vary significantly between species. researchgate.net
In humans, sulfation appears to be a major metabolic pathway for (−)-epicatechin, potentially predominating over glucuronidation. researchgate.netnih.gov Studies using human liver and intestinal preparations have shown efficient sulfation of (−)-epicatechin, with little to no glucuronidation detected under certain experimental conditions. nih.gov The primary sulfotransferase isoforms involved are SULT1A1 in the liver and both SULT1A1 and SULT1A3 in the intestine. nih.gov
Conversely, in rats, glucuronidation is a much more efficient and predominant pathway for (−)-epicatechin metabolism, while sulfation is considerably less efficient. researchgate.netnih.gov Methylation, catalyzed by catechol-O-methyltransferase (COMT), is another important pathway in both species. researchgate.net This reaction often precedes glucuronidation or sulfation, leading to the formation of methylated and then conjugated metabolites, such as 3'-O-methyl-(−)-epicatechin-7-O-glucuronide. bohrium.comnih.gov The interplay between these pathways is complex; the ultimate metabolic profile of (−)-epicatechin depends on substrate concentration, the relative expression and activity of UGT, SULT, and COMT enzymes in the tissues, and significant species-specific differences. nih.govnih.gov
Pharmacokinetic Disposition of − Epicatechin 7 Glucuronide
Systemic Absorption and Distribution Mechanisms of Flavanol Glucuronides
Following oral consumption, (−)-epicatechin is absorbed in the small intestine, where it undergoes extensive metabolism. nih.gov Approximately 20% of ingested (−)-epicatechin is absorbed in the small intestine through passive transport and is subsequently metabolized by phase II enzymes in both enterocytes and hepatocytes. nih.gov This metabolism involves conjugation reactions, including glucuronidation and sulfation, which increase the water solubility of the metabolites and facilitate their excretion. researchgate.net While sulfate conjugates are predominantly formed in the enterocytes and can be effluxed back into the intestinal lumen, epicatechin glucuronides are the dominant forms found in plasma, bile, and urine. nih.govoup.com The nature and position of the conjugation are significant determinants of the metabolic fate of (−)-epicatechin, influencing whether the resulting compound is returned to the intestinal lumen or absorbed into the bloodstream for systemic circulation and subsequent excretion. nih.govoup.com
Detection and Quantification in Biological Matrices
Upon absorption, (−)-epicatechin is rapidly metabolized, and its metabolites, including (−)-epicatechin-7-glucuronide, appear in the plasma. In humans, the peak plasma concentrations of total (−)-epicatechin metabolites are typically reached about 1 to 2 hours after ingestion of cocoa or chocolate. nih.govtandfonline.comtandfonline.com The primary metabolites found in human plasma are glucuronide and sulfate conjugates of nonmethylated epicatechin. tandfonline.comnih.gov
Studies have identified several structurally related (−)-epicatechin metabolites (SREMs) in plasma. The most abundant of these are (−)-epicatechin-3′-O-glucuronide, (−)-epicatechin-3′-sulfate, and 3′-O-methyl-(−)-epicatechin-sulfate. nih.govresearchgate.net In one study, after a single dose of a polyphenol-rich cocoa powder, the total SREM concentration in plasma reached 1741 ± 337 nM. nih.gov Another study identified (−)-epicatechin-3′-β-D-glucuronide as a predominant glucuronide in plasma, reaching a maximal concentration of 589 ± 85 nM within 2 hours of consumption. core.ac.uk Unmetabolized (−)-epicatechin is found at much lower concentrations, peaking at around 4 ± 1 nM one hour after intake. core.ac.uk
These metabolites have a relatively short half-life in plasma, with plasma T1/2 values ranging from 1.1 to 2.0 hours, and are typically cleared from circulation within 6 to 8 hours. nih.govcore.ac.uknih.gov
| Metabolite | Cmax (nM) | Tmax (h) | Reference |
|---|---|---|---|
| Total SREMs | 1741 ± 337 | ~1-3 | nih.gov |
| (−)-Epicatechin-3′-β-D-glucuronide | 589 ± 85 | ~2 | core.ac.uk |
| (−)-Epicatechin-3′-sulfate | 331 ± 26 | ~2 | core.ac.uk |
| Unmetabolized (−)-epicatechin | 4 ± 1 | ~1 | core.ac.uk |
The metabolites of (−)-epicatechin are primarily excreted in the urine. tandfonline.comtandfonline.comnih.gov Studies in humans have shown that a significant portion of ingested (−)-epicatechin is recovered in the urine as various metabolites within 24 hours. Urinary excretion of total (−)-epicatechin metabolites has been reported to be between 25.3 ± 8.1% and 29.8 ± 5.3% of the total intake. tandfonline.comnih.gov The maximum excretion of these metabolites typically occurs in urine collected between 6 and 12 hours after consumption. nih.govtandfonline.com
Structurally related (−)-epicatechin metabolites (SREMs) are the main forms found in urine during the initial hours after intake. core.ac.uknih.gov Following this initial phase, metabolites derived from the breakdown of (−)-epicatechin by gut microbiota, such as 5-carbon ring fission metabolites (5C-RFMs), become the predominant compounds excreted. nih.gov In total, SREMs account for approximately 20% of the ingested (−)-epicatechin excreted in urine over a 24-hour period. nih.gov Both glucuronic and sulfate conjugated metabolites are found in urine. nih.gov
| Parameter | Value | Timeframe | Reference |
|---|---|---|---|
| Total Metabolite Excretion (% of Intake) | 25.3 - 29.8% | 24 hours | tandfonline.comnih.gov |
| Peak Excretion Period | 6 - 12 hours | - | nih.govtandfonline.com |
| SREMs Excretion (% of Intake) | ~20% | 24 hours | nih.gov |
While plasma and urine are the primary matrices for pharmacokinetic studies, research in animal models has provided insights into the tissue distribution of (−)-epicatechin metabolites. In a study on young rats fed a cocoa-enriched diet, glucuronide derivatives of epicatechin and methylepicatechin were the major metabolites recovered in various tissues. cambridge.org The highest concentrations were found in the thymus, testes, and liver, followed by the mesenteric lymphoid nodes and spleen. cambridge.org Specifically, epicatechin glucuronide was found in higher concentrations in the testes and thymus compared to the liver and lymphoid nodes. cambridge.org
Furthermore, there is evidence to suggest that (−)-epicatechin metabolites can cross the blood-brain barrier. Studies have indicated that glucuronidated and/or methylated metabolites of epicatechin can reach the brain. acs.org
Elimination and Excretion Pathways
The primary route of elimination for (−)-epicatechin metabolites is through urinary excretion. researchgate.net After being absorbed from the small intestine and metabolized in the enterocytes and liver, the resulting glucuronide and sulfate conjugates are released into the systemic circulation. nih.gov From the bloodstream, these water-soluble metabolites are filtered by the kidneys and excreted in the urine. researchgate.net The relatively short plasma half-life of these metabolites, typically between 1.1 and 2.0 hours, indicates efficient clearance from the circulatory system via urinary excretion. core.ac.uknih.gov While some metabolites may be effluxed back into the intestinal lumen, urinary excretion is the principal pathway for the elimination of systemically absorbed (−)-epicatechin metabolites. nih.govoup.com
Comparative Pharmacokinetics Across Species Models (e.g., Human vs. Rat)
Significant species-dependent differences exist in the metabolism of (−)-epicatechin between humans and rats. nih.gov While both species absorb and metabolize (−)-epicatechin, the specific profiles of the resulting metabolites differ considerably.
In humans, the primary metabolites found in plasma and urine include (−)-epicatechin-3′-O-glucuronide, 4′-O-methyl-(−)-epicatechin-3′-O-glucuronide, and 4′-O-methyl-(−)-epicatechin-5 or 7-O-glucuronide. bohrium.comnih.gov In contrast, the main metabolites identified in rat urine are 3′-O-methyl-(−)-epicatechin, (−)-epicatechin-7-O-glucuronide, and 3′-O-methyl-(−)-epicatechin-7-O-glucuronide. bohrium.comnih.govnih.gov This indicates a difference in the preferred sites of glucuronidation and methylation between the two species.
A study evaluating the absorption and urinary excretion of (−)-epicatechin in rats found that plasma metabolite concentrations and urinary excretion increased in a dose-dependent manner. acs.org The peak plasma concentration of metabolites in rats was observed at 1 hour post-administration. acs.org While rats serve as a useful model, the distinct metabolic profiles underscore the importance of caution when extrapolating findings from rat studies to human physiology. nih.gov
| Human | Rat | Reference |
|---|---|---|
| (−)-Epicatechin-3′-O-glucuronide | 3′-O-methyl-(−)-epicatechin | bohrium.comnih.gov |
| 4′-O-methyl-(−)-epicatechin-3′-O-glucuronide | (−)-Epicatechin-7-O-glucuronide | bohrium.comnih.gov |
| 4′-O-methyl-(−)-epicatechin-5 or 7-O-glucuronide | 3′-O-methyl-(−)-epicatechin-7-O-glucuronide | bohrium.comnih.gov |
Investigation of Bioactivities and Molecular Mechanisms of − Epicatechin 7 Glucuronide
Antioxidative and Free Radical Scavenging Activities
Modulation of Superoxide (B77818) Radical Scavenging Activity
Research has established that E7G possesses marked capabilities in scavenging superoxide radicals, which are precursors to more potent reactive oxygen species. nih.gov In comparative studies with its parent compound, (-)-epicatechin (B1671481), E7G was identified as one of the more active metabolites. While (-)-epicatechin itself generally shows more potent antioxidant activity, E7G retains a significant portion of this function. nih.gov One study highlighted that both (-)-epicatechin and E7G exhibited strong antioxidative properties concerning superoxide radical scavenging. nih.gov Another investigation confirmed that the 7-O-glucuronide metabolite of (-)-epicatechin demonstrates potent superoxide radical scavenging activity, which contributes to its ability to protect cells from intracellular oxidative stress.
Table 1: Comparative Superoxide Radical Scavenging Activity
| Compound | Superoxide Scavenging Activity Level | Source |
| (-)-Epicatechin | High / Most Potent | nih.gov |
| (-)-Epicatechin-7-glucuronide (E7G) | Marked / Potent | nih.gov |
| Other Glucuronide Metabolites | Light / Lower | nih.gov |
Attenuation of Peroxynitrite-Mediated Oxidative Damage
Peroxynitrite is a highly reactive nitrogen species capable of damaging a wide array of biomolecules through nitration and oxidation reactions. Studies have shown that metabolites of (-)-epicatechin, including E7G, can inhibit peroxynitrite-mediated tyrosine nitration, a marker of nitrosative damage. nih.govnih.gov This protective action is crucial, as peroxynitrite is implicated in the pathology of inflammatory conditions and can cause injury to endothelial cells. nih.gov
In a comparative analysis of different epicatechin metabolites, E7G was found to retain antioxidative activity against peroxynitrite-induced damage. nih.govnih.gov The research established a clear order of potency for inhibiting this damage, demonstrating that while glucuronidation can alter the degree of activity, the protective effects are not entirely lost. nih.govnih.gov
Table 2: Inhibitory Potency on Peroxynitrite-Mediated Tyrosine Nitration
| Compound/Metabolite | Potency Ranking | Source |
| (-)-Epicatechin-3'-O-glucuronide (E3'G) | 1 (Most Potent) | nih.govnih.gov |
| (-)-Epicatechin | 2 | nih.govnih.gov |
| (-)-Epicatechin-7-O-glucuronide (E7G) | 3 (Equal to 3'ME7G & 4'ME3'G) | nih.govnih.gov |
| 3'-O-methyl-(-)-epicatechin-7-O-glucuronide (3'ME7G) | 3 (Equal to E7G & 4'ME3'G) | nih.govnih.gov |
| 4'-O-methyl-(-)-epicatechin-3'-O-glucuronide (4'ME3'G) | 3 (Equal to E7G & 3'ME7G) | nih.govnih.gov |
Protection Against Lipid Peroxidation (e.g., LDL oxidation)
The oxidation of low-density lipoprotein (LDL) is a critical step in the development of atherosclerosis. The ability of antioxidants to inhibit this process is a key measure of their potential cardiovascular benefits. Research indicates that (-)-epicatechin-7-glucuronide has marked antioxidative properties in protecting against LDL oxidation induced by copper ions. nih.gov Although the parent compound, (-)-epicatechin, was found to be more potent, E7G was among the most effective of the glucuronidated metabolites in reducing the susceptibility of LDL to oxidation. nih.gov
Cellular and Molecular Pathway Modulation
Beyond direct free radical scavenging, E7G is involved in the complex modulation of cellular signaling pathways, particularly those related to endothelial function and the response to oxidative stress.
Impact on Endothelial Cell Function and Signaling Pathways
The vascular endothelium plays a crucial role in cardiovascular health, and its dysfunction is an early event in atherosclerosis. The parent compound, (-)-epicatechin, is known to stimulate endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO), a key molecule in vasodilation and vascular health. nih.govnih.gov This activation involves several signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) and Ca²⁺/calmodulin-dependent kinase II (CaMKII) pathways. nih.gov
While much of the detailed mechanistic work has focused on (-)-epicatechin, its metabolites, including E7G, are the primary forms found circulating in the plasma after ingestion. bohrium.com Therefore, these metabolites are believed to be responsible for mediating the sustained in vivo effects observed. The biological actions of (-)-epicatechin and its metabolites can involve the inhibition of enzymes like NADPH oxidase in endothelial cells, which reduces superoxide production and thereby increases NO availability. conicet.gov.ar
Influence on Oxidative Stress Responses within Cellular Systems
(-)-Epicatechin-7-glucuronide actively contributes to the protection of cells against oxidative insults. Studies using human umbilical vein endothelial cells (HUVECs) and monocytes have shown that the 7-O-glucuronide metabolite can significantly reduce intracellular oxidative stress. This protective effect was observed at physiologically relevant concentrations. The mechanism appears to be related to its direct antioxidant capacity, as E7G did not significantly alter the gene expression of heme oxygenase 1, a key enzyme in the Nrf2 antioxidant response pathway. This suggests that its primary role in mitigating cellular oxidative stress is through direct scavenging of reactive oxygen species rather than through the modulation of genetic antioxidant defenses.
Receptor Interactions and Binding Affinities (e.g., G protein-coupled estrogen receptor)
The biological activities of (−)-epicatechin and its metabolites are often initiated by interactions with specific cellular receptors. One of the most studied targets is the G protein-coupled estrogen receptor (GPER), a transmembrane receptor implicated in a variety of physiological processes, including cardiovascular protection. nih.govmdpi.com The parent compound, (−)-epicatechin, has been shown to bind to GPER, activating downstream signaling cascades such as the PI3K/AKT and ERK 1/2 pathways, which contribute to the production of nitric oxide (NO) and subsequent vasodilation. nih.govmdpi.com
While direct experimental binding data for (−)-epicatechin-7-glucuronide to GPER is not currently available, computational studies have provided valuable insights into how epicatechin metabolites may interact with this receptor. A theoretical study using molecular docking and molecular dynamics simulations assessed the binding affinities of several key (−)-epicatechin metabolites with GPER. nih.govresearchgate.net The findings revealed that many metabolites exhibited more favorable binding energies and potentially higher binding affinities for GPER than the parent compound, (−)-epicatechin, itself. nih.govresearchgate.net
Notably, the study suggested that the presence of a glucuronide group could enhance binding affinity. nih.govresearchgate.net For instance, (−)-epicatechin-3′-O-glucuronide (E3'G) was predicted to have one of the most favorable binding affinities among the metabolites studied. nih.gov This suggests that the addition of the bulky, polar glucuronide moiety may facilitate stronger or more stable interactions within the GPER binding pocket. Although (−)-epicatechin-7-glucuronide was not specifically included in this analysis, these findings support the hypothesis that it may also act as a ligand for GPER, potentially with a distinct binding affinity compared to other glucuronidated isomers and the parent flavanol.
Table 1: Predicted Binding Affinities of (−)-Epicatechin and its Metabolites with GPER (Computational Data)
This table is based on data from a computational study and does not include (−)-Epicatechin-7-glucuronide, which was not assessed in the cited research. It is presented to illustrate the comparative binding potential of other metabolites.
| Compound | Predicted Binding Energy (kcal/mol) - Rigid Docking | Predicted Binding Energy (kcal/mol) - Flexible Docking |
|---|---|---|
| (−)-Epicatechin | -7.0 to -9.0 | -7.5 to -9.5 |
| (−)-Epicatechin-3′-O-glucuronide (E3'G) | ~ -9.0 (Highest Affinity) | ~ -9.5 (Highest Affinity) |
| (−)-Epicatechin-3′-sulfate (E3'S) | Data within range | Data within range |
| 3′-O-methyl-(−)-Epicatechin-5-sulfate (3'ME5S) | Data within range (Higher than 3'ME7S) | Data within range |
Anti-inflammatory Response Mechanisms
The anti-inflammatory properties of (−)-epicatechin and its metabolites are a significant area of investigation. The parent compound has been demonstrated to exert anti-inflammatory effects through various mechanisms, including the reduction of atherosclerosis and the amelioration of acute intestinal inflammatory disease in animal models. nih.gov Studies have shown that both (−)-epicatechin and its circulating metabolites can mitigate the release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), from adipocytes. researchgate.net
One proposed mechanism for these effects is the interaction with key inflammatory proteins. For example, (−)-epicatechin-o-quinone, an oxidation product, has been shown to specifically react with and inactivate the macrophage migration inhibitory factor (MMIF), a critical cytokine in the inflammatory response. nih.gov Furthermore, (−)-epicatechin metabolites are believed to contribute to vascular health by reversing low-grade systemic inflammation, partly through the epigenetic reprogramming of signaling between endothelial and immune cells. researchgate.net In models of high-glucose-induced inflammation, (−)-epicatechin treatment diminished the levels of TNF-α and the activation of NF-κB, a master regulator of inflammation. researchgate.net
Putative Neuroprotective Mechanisms
The potential for flavan-3-ols to protect against neurodegenerative processes has been widely reported, with most research focusing on the parent compound, (−)-epicatechin. nih.govmdpi.com It is considered a brain-permeable flavonoid that can modulate oxidative stress and has shown benefits for cognitive function. nih.gov In animal models of traumatic brain injury (TBI), (−)-epicatechin significantly reduced lesion volume, cell death, and brain edema while improving neurological function. nih.gov A key mechanism underlying this neuroprotection is the activation of the NF-E2-related factor 2 (Nrf2) pathway, a critical regulator of endogenous antioxidant defenses. nih.gov
Given that (−)-epicatechin is extensively metabolized after ingestion, its metabolites are the primary compounds that reach the brain and other tissues. This suggests that metabolites like (−)-epicatechin-7-glucuronide are likely responsible for mediating the observed neuroprotective effects. Evidence supporting this comes from studies on structurally related metabolites. For instance, 3′-O-methyl-(−)-epicatechin-7-O-glucuronide (3'ME7G), a metabolite also glucuronidated at the 7-position, has been shown to retain significant antioxidative activity. researchgate.net Since oxidative stress is a major contributor to neuronal damage, the antioxidant capacity of this and similar metabolites is a crucial component of their putative neuroprotective mechanism. researchgate.net Furthermore, research into treatments for Alzheimer's disease has highlighted the potential of glucuronidated metabolites of epicatechin, suggesting they are key bioactive molecules in the context of neurological health. mssm.edu
Epigenetic Modulatory Effects (e.g., DNA Methylation)
Emerging evidence indicates that dietary compounds can influence gene expression through epigenetic modifications, and flavan-3-ols are no exception. Both (−)-epicatechin and its metabolites have been shown to modulate epigenetic processes, including DNA methylation and histone modifications, which are critical for regulating gene transcription. researchgate.netcsic.es
Studies have demonstrated that epicatechin metabolites, at physiologically relevant concentrations, can alter the DNA methylation profile in endothelial cells, particularly under inflammatory conditions. researchgate.net In one study, treatment with epicatechin metabolites counteracted TNF-α-induced changes in the methylation of 26 genes, suggesting a mechanism for preserving endothelial function during inflammation. researchgate.net
Furthermore, (−)-epicatechin has been shown to attenuate high-glucose-induced inflammation in monocytes by inducing post-translational histone changes. nih.gov Specifically, it can counteract increases in histone acetylation (H3K9ac) and dimethylation (H3K4me2) that are triggered by high glucose. csic.esnih.gov These epigenetic changes are linked to a decrease in the activation of the pro-inflammatory transcription factor NF-κB and reduced TNF-α release. nih.gov While these findings are based on the parent compound or a mixture of metabolites, they strongly imply that specific metabolites, such as (−)-epicatechin-7-glucuronide, are active participants in the epigenetic regulation that underlies the anti-inflammatory and vascular benefits of flavan-3-ol (B1228485) consumption. The precise contribution and mechanism of isolated (−)-epicatechin-7-glucuronide, however, require further investigation.
Comparative Bioactivity with Parent Compound and Other Metabolites: A Structure-Activity Perspective
The biological activity of (−)-epicatechin-7-glucuronide is intrinsically linked to its chemical structure, which differs significantly from its parent compound. The conjugation of a glucuronic acid moiety at the 7-hydroxyl group of the A-ring dramatically increases the molecule's size, polarity, and water solubility. These physicochemical changes are critical determinants of its absorption, distribution, metabolism, and interaction with molecular targets.
From a structure-activity standpoint, this glucuronidation has several implications:
Receptor Binding: As discussed, computational models predict that glucuronidated metabolites may have a higher binding affinity for the GPER than (−)-epicatechin. nih.gov The position of conjugation is crucial; the properties of a 7-O-glucuronide will differ from a 3′-O-glucuronide due to the different electronic and steric environment of the A-ring versus the B-ring.
Metabolic Profile and Bioavailability: The formation of (−)-epicatechin-7-glucuronide is species-dependent. It has been identified as a major metabolite in rat urine, whereas (−)-epicatechin-3′-O-glucuronide is more prominent in humans. nih.govbohrium.com Low levels of the 7-glucuronide have been detected in human plasma, but they appear much later than other metabolites, suggesting it might be formed differently, possibly by gut microbiota from unabsorbed epicatechin followed by reabsorption. ovid.com This distinct pharmacokinetic profile means its biological impact may have a different time course compared to other metabolites.
The addition of the glucuronide group fundamentally alters the bioactivity of the parent epicatechin, creating a new molecule with a unique pharmacokinetic profile and potentially different or modulated interactions with cellular targets.
Table 2: Structural and Metabolic Comparison of (−)-Epicatechin and its Glucuronide Metabolites
| Feature | (−)-Epicatechin (Parent Compound) | (−)-Epicatechin-7-glucuronide | (−)-Epicatechin-3′-glucuronide |
|---|---|---|---|
| Structure | Flavan-3-ol core | Glucuronic acid at C7-OH (A-ring) | Glucuronic acid at C3'-OH (B-ring) |
| Key Functional Group | Intact hydroxyl groups | Blocked C7-OH; Intact B-ring catechol | Partially blocked B-ring catechol |
| Polarity | Moderate | High | High |
| Prominence in Humans | Present transiently before metabolism | Detected at low levels, late appearance ovid.com | A major circulating metabolite nih.govnih.gov |
| Prominence in Rats | Metabolized rapidly | A major urinary metabolite nih.govbohrium.com | Present |
Chemical and Enzymatic Synthesis of − Epicatechin 7 Glucuronide and Analytical Methodologies
Synthetic Chemistry Approaches for Targeted Regioisomers
The chemical synthesis of specific epicatechin glucuronide regioisomers, such as (−)-epicatechin-7-glucuronide, is a complex process that requires a multi-step approach involving selective protection and deprotection of the multiple hydroxyl groups on the flavan-3-ol (B1228485) structure. researchgate.net The goal is to direct the glucuronidation reaction to a single, desired position, preventing the formation of a mixture of isomers.
A common strategy involves the use of orthogonal protecting groups, which can be removed under different conditions. For the synthesis of (−)-epicatechin-7-O-β-D-glucuronide, researchers have employed a strategy starting with the protection of the catechol moiety on the B-ring and the hydroxyl group at the C-5 position. acs.org For instance, the 3'- and 4'-hydroxyl groups can be protected as a cyclic carbonate, and the C-5 hydroxyl group can be protected with a p-methoxybenzyl (PMB) group. acs.org This leaves the C-7 hydroxyl group available for the subsequent glucuronidation reaction.
The coupling reaction, known as glycosylation, is then performed using a protected glucuronic acid donor, such as a trichloroacetimidate-activated glucuronide, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). acs.org Following the successful coupling at the C-7 position, a series of deprotection steps are carried out. This typically involves alkaline ester hydrolysis to remove acetyl groups on the glucuronic acid moiety, followed by hydrogenolysis or oxidative cleavage to remove the benzyl (B1604629) or PMB protecting groups, respectively. acs.org The final crude product is then purified, often using preparative reversed-phase high-performance liquid chromatography (HPLC), to yield the pure (−)-epicatechin-7-O-β-D-glucuronide. acs.org The use of silyl (B83357) protecting groups, such as the tert-butyldimethylsilyl (TBS) group, has also been explored as it is stable under various conditions and can be selectively cleaved. ufmg.bracs.org
Advanced Chromatographic and Spectrometric Techniques for Identification and Quantification
The unequivocal identification and precise quantification of (−)-epicatechin-7-glucuronide in complex biological matrices rely on sophisticated analytical methodologies. The structural similarity among its various isomers necessitates the use of high-resolution separation and detection techniques.
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone technique for the analysis of epicatechin metabolites. nih.gov Reversed-phase HPLC methods are developed to achieve baseline separation of the different glucuronide isomers. acs.orgnih.gov
Mass spectrometry provides highly sensitive and specific detection. When analyzed in the negative ionization mode, epicatechin glucuronides typically exhibit a deprotonated molecule [M-H]⁻. For (−)-epicatechin-7-glucuronide, this corresponds to a mass-to-charge ratio (m/z) of 465. acs.org Tandem mass spectrometry (MS/MS) is then used for structural confirmation. The [M-H]⁻ ion is selected and fragmented, producing a characteristic product ion. A major fragmentation pathway is the neutral loss of the glucuronic acid moiety (176 Da), resulting in an aglycone fragment ion corresponding to epicatechin at m/z 289. acs.org This specific mass transition (m/z 465 → 289) is often used in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes for highly selective quantification of the metabolite in biological samples like plasma and urine. nih.gov
Table 1: Key Mass Spectrometric Data for (−)-Epicatechin-7-Glucuronide Analysis
| Parameter | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|---|
| Identification | Negative | 465 [M-H]⁻ | 289 [M-H-176]⁻ | acs.org |
Ultra-High Performance Liquid Chromatography (UHPLC), also referred to as UPLC, utilizes columns with smaller particle sizes (<2 µm) compared to traditional HPLC. This results in significantly higher resolution, improved peak separation, and much faster analysis times. The coupling of UHPLC with tandem mass spectrometry (UHPLC-MS/MS) provides a powerful platform for the rapid and sensitive analysis of structurally related epicatechin metabolites in complex biological fluids. researchgate.net This enhanced chromatographic efficiency is particularly valuable for resolving the various regioisomers of epicatechin glucuronide, ensuring more accurate identification and quantification.
While mass spectrometry provides information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive and unambiguous structural elucidation of metabolites. nih.govnih.gov It is the gold standard for confirming the exact position of the glucuronic acid moiety on the epicatechin scaffold. acs.org
One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide initial structural information. For (−)-epicatechin-7-glucuronide, a key diagnostic feature in the ¹H NMR spectrum is the significant downfield shift of the protons on the A-ring, specifically H-6 and H-8, compared to the parent (−)-epicatechin molecule. acs.org This shift is a direct consequence of the electronic effect of the glucuronide group being attached at the C-7 position. acs.org
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assigning all proton and carbon signals unambiguously. acs.org The HMBC experiment is particularly powerful as it shows correlations between protons and carbons that are two or three bonds apart, allowing for the definitive connection of the anomeric proton of the glucuronic acid moiety to the C-7 of the epicatechin A-ring. acs.orgnih.gov
Table 2: Characteristic ¹H NMR Chemical Shift Changes for A-Ring Protons upon Glucuronidation at C-7
| Proton | Change in Chemical Shift (Δδ, ppm) vs. (−)-Epicatechin | Reference |
|---|---|---|
| H-6 | +0.19 | acs.org |
| H-8 | +0.24 | acs.org |
Development and Validation of Reference Standards for Bioanalysis
The availability of pure, chemically unambiguous, and well-characterized authentic standards is a prerequisite for accurate bioanalysis. acs.org Due to the existence of multiple regioisomers of epicatechin metabolites, relying solely on spectroscopic techniques for identification within a biological matrix can be inconclusive. acs.org Therefore, the chemical synthesis of metabolites like (−)-epicatechin-7-glucuronide serves the critical purpose of producing these essential reference standards. researchgate.netnih.gov
These synthesized standards are used to:
Confirm identity: By comparing the retention time and mass spectrometric fragmentation patterns of a peak in a biological sample to that of the authentic standard.
Enable accurate quantification: By generating calibration curves to determine the exact concentration of the metabolite in plasma, urine, or tissue samples. researchgate.net
Develop and validate analytical methods: To ensure the accuracy, precision, and reliability of the methods used for their measurement. acs.org
The synthesized standards themselves undergo rigorous characterization by NMR and mass spectrometry to confirm their structure and purity. acs.org Furthermore, their stability is assessed under various storage conditions, such as in solid form and in aqueous solutions, to ensure their integrity over time for their use in research. acs.orgnih.gov The development of these standards has been invaluable to the research community, enabling precise studies on the absorption, distribution, metabolism, and excretion (ADME) of (−)-epicatechin and the biological activities of its specific metabolites. researchgate.net
Structure Activity Relationship Sar and Structural Determinants of − Epicatechin 7 Glucuronide Activity
Influence of Glucuronidation Position on Biological Efficacy
The specific position at which the glucuronic acid moiety is attached to the (−)-epicatechin backbone is a primary determinant of the metabolite's biological function. Research indicates that glucuronidation does not universally diminish or preserve the activity of the parent flavonoid, but rather modifies it in a position-dependent manner. For instance, studies comparing the antioxidant capacities of different epicatechin glucuronides have revealed significant differences in their ability to scavenge free radicals.
One key study demonstrated that (−)-epicatechin-7-O-glucuronide (E7G) retained marked antioxidative properties, particularly in superoxide (B77818) radical scavenging. nih.gov This suggests that the hydroxyl group at the C-7 position on the A-ring is not essential for this specific type of antioxidant activity and that its conjugation with a glucuronide group does not eliminate the molecule's efficacy. In contrast, other glucuronidated forms of epicatechin showed significantly reduced activity compared to both the parent compound and E7G. nih.gov This highlights that while the core flavonoid structure contributes to bioactivity, the availability of certain hydroxyl groups and the steric hindrance imposed by the bulky glucuronide group at different locations can either permit or obstruct specific biological interactions.
It is also important to note that the profile of glucuronide metabolites can differ significantly between species, which impacts the interpretation of biological efficacy. For example, (−)-epicatechin-7-O-glucuronide is a primary metabolite found in rats, whereas humans tend to produce higher concentrations of (−)-epicatechin-3'-O-glucuronide. bohrium.comnih.gov
Regioisomeric Comparisons: C-7 vs. Other Conjugation Sites (e.g., C-3', C-5)
Direct comparisons of regioisomers—molecules with the same chemical formula but different arrangements of substituent groups—underscore the critical role of conjugation sites in determining bioactivity. When (−)-epicatechin-7-O-glucuronide is compared with its isomers, such as (−)-epicatechin-3'-O-glucuronide (E3'G), distinct differences in functional capacity emerge.
In assays measuring antioxidant potential, E7G has been shown to be a more effective antioxidant than other glucuronidated metabolites. nih.gov A study comparing the effects of various epicatechin metabolites on superoxide scavenging, plasma oxidation, and LDL oxidation found that while (−)-epicatechin was the most potent, E7G also exhibited significant antioxidative properties. nih.gov In contrast, metabolites like E3'G displayed only "light antioxidative activities" at physiological concentrations. nih.gov This suggests that glucuronidation at the C-7 position is less detrimental to certain antioxidant functions than conjugation at the C-3' position on the B-ring. The catechol structure (the two adjacent hydroxyl groups) on the B-ring is widely considered crucial for the potent antioxidant activity of flavonoids; conjugating one of these hydroxyls, as in E3'G, may significantly diminish this capacity.
The following table summarizes the comparative antioxidant activities of different epicatechin glucuronide regioisomers based on published findings.
| Compound | Conjugation Site | Relative Antioxidant Activity | Source |
|---|---|---|---|
| (−)-Epicatechin | N/A (Parent Compound) | High | nih.gov |
| (−)-Epicatechin-7-O-glucuronide (E7G) | C-7 (A-Ring) | Marked / Moderate | nih.gov |
| (−)-Epicatechin-3'-O-glucuronide (E3'G) | C-3' (B-Ring) | Light / Low | nih.gov |
Impact of Methylation on Glucuronide Bioactivity
In addition to glucuronidation, O-methylation is a common metabolic modification that further influences the bioactivity of (−)-epicatechin metabolites. This process, catalyzed by catechol-O-methyltransferase (COMT), typically occurs at the 3' or 4' hydroxyl group of the B-ring. researchgate.net The resulting methylated glucuronides, such as 3'-O-methyl-(−)-epicatechin-7-O-glucuronide (3'ME7G), have demonstrated distinct activity profiles compared to their non-methylated counterparts. bohrium.comnih.gov
Research has shown that 3'ME7G, a metabolite identified in rats, retains a degree of antioxidative activity. nih.govresearchgate.net However, studies comparing a range of metabolites indicate that methylation may lead to a reduction in certain biological effects. For instance, the same study that highlighted the marked activity of E7G found that the methylated metabolites, including 4'-O-methyl-(−)-epicatechin-3'-O-glucuronide and 3'ME7G, possessed only light antioxidative properties. nih.gov This suggests a potential hierarchy of activity where the parent compound is most active, followed by certain non-methylated glucuronides (like E7G), with methylated glucuronides exhibiting lower efficacy in specific antioxidant assays. bohrium.comnih.gov
The addition of a methyl group can alter the molecule's electronic properties and its ability to donate a hydrogen atom, a key mechanism for radical scavenging. It also increases lipophilicity, which could affect interactions with cellular membranes and proteins. The contrasting influences of glucuronidation and O-methylation demonstrate a complex interplay where multiple metabolic steps fine-tune the biological potential of the original dietary compound. nih.gov
| Compound | Metabolic Modification(s) | Relative Antioxidant Activity | Source |
|---|---|---|---|
| (−)-Epicatechin-7-O-glucuronide (E7G) | Glucuronidation at C-7 | Marked / Moderate | nih.gov |
| 3'-O-methyl-(−)-epicatechin-7-O-glucuronide (3'ME7G) | Glucuronidation at C-7, Methylation at C-3' | Light / Low | nih.govresearchgate.net |
| 4'-O-methyl-(−)-epicatechin-3'-O-glucuronide | Glucuronidation at C-3', Methylation at C-4' | Light / Low | nih.gov |
Stereochemical Considerations in Metabolite Activity
The stereochemistry of flavan-3-ols is a critical, though often overlooked, factor influencing their metabolism and subsequent biological activity. (−)-Epicatechin possesses a cis configuration at the C2 and C3 atoms of its C-ring, distinguishing it from its trans-diastereomer, (+)-catechin. This structural difference has significant consequences for absorption, transport, and biotransformation, which in turn dictates the profile and concentration of circulating metabolites. nih.gov
Studies have shown that the stereochemical configuration of the parent flavanol can influence its bioavailability. For example, research using Caco-2 cell monolayers, a model of the intestinal barrier, suggests that cis isomers like (−)-epicatechin may be less susceptible to efflux by transport proteins such as P-glycoprotein and MRP2 compared to trans isomers. nih.gov This could lead to a higher net absorption and greater systemic exposure to (−)-epicatechin and its metabolites compared to those derived from (+)-catechin.
Therefore, the stereochemistry of the precursor molecule is a foundational determinant of metabolite activity. A higher bioavailability of (−)-epicatechin would result in a greater concentration of its glucuronidated and methylated metabolites, including (−)-epicatechin-7-glucuronide, in the bloodstream. While direct comparisons of the biological activities of the glucuronidated metabolites of (−)-epicatechin versus (+)-catechin are limited, the initial stereochemical arrangement is a key factor that governs the quantity and types of metabolites that are ultimately formed and able to exert a biological effect in vivo. phytohub.eu
Emerging Research Directions and Future Perspectives on − Epicatechin 7 Glucuronide
Discovery of Novel Biological Targets and Mechanisms
Initial research on (−)-epicatechin metabolites often focused on their antioxidant capabilities. Studies have shown that (−)-epicatechin-7-glucuronide possesses notable antioxidative properties, including superoxide (B77818) radical scavenging activity and the ability to protect against LDL oxidation nih.gov. It also contributes to inhibiting the formation of nitrotyrosine, a marker of inflammation and oxidative stress, by acting against peroxynitrite nih.gov.
Beyond direct antioxidant effects, emerging research is uncovering more specific molecular targets. The parent compound, (−)-epicatechin, is known to modulate complex cell signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and Akt, and interference with histone acetyltransferases (HATs) nih.gov. These actions suggest that its metabolites may possess similar or unique capabilities in regulating cellular processes related to inflammation, proliferation, and gene expression. Future research is anticipated to dissect the specific interactions of (−)-epicatechin-7-glucuronide with these pathways.
A recent theoretical study has proposed that (−)-epicatechin and its metabolites may act as ligands for the G protein-coupled estrogen receptor (GPER) nih.gov. This computational analysis indicated that several metabolites, including glucuronidated forms, could have a better binding affinity for GPER than (−)-epicatechin itself, opening a novel avenue for investigating the potential hormone-like effects of this compound nih.gov.
| Research Area | Potential Biological Target/Mechanism | Key Findings |
| Antioxidant Activity | Reactive Oxygen Species (ROS) | Exhibits significant superoxide radical scavenging activity. nih.gov |
| Peroxynitrite | Inhibits peroxynitrite-mediated nitrotyrosine formation. nih.gov | |
| Cell Signaling | NF-κB, Akt, HATs | Parent compound inhibits key signaling pathways; metabolite-specific effects are an area for future study. nih.gov |
| Receptor Binding | G protein-coupled estrogen receptor (GPER) | Theoretical models predict favorable binding affinity, suggesting potential endocrine-modulating effects. nih.gov |
Advanced Preclinical Models for In Vivo Mechanistic Elucidation
The translation of in vitro findings to in vivo relevance is critically dependent on the use of appropriate preclinical models. A key consideration is the species-specific difference in metabolism. Research has identified that the profile of (−)-epicatechin metabolites can differ significantly between humans and rats nih.govbohrium.com. Specifically, (−)-epicatechin-7-O-glucuronide is a notable metabolite found in rats, making them a relevant model for studying the specific bioactivities of this conjugate nih.govbohrium.comsigmaaldrich.com.
To investigate the role of (−)-epicatechin metabolites in specific disease contexts, researchers are employing advanced, disease-relevant preclinical models. For instance, mouse models of diet-induced obesity and insulin resistance are being used to evaluate the metabolic effects of epicatechin stereoisomers and, by extension, their metabolites nih.gov. Such models allow for the detailed examination of endpoints like weight gain, glucose tolerance, and lipid profiles nih.gov. Furthermore, preclinical models of neurodegenerative conditions, such as Alzheimer's disease, are proving valuable. Studies using grape seed extract, which is rich in epicatechin, suggest that the observed benefits in these models are linked to its metabolites, which are known to reach the brain researchgate.net. The use of these targeted models is essential for elucidating the in vivo mechanisms of action of (−)-epicatechin-7-glucuronide in complex pathologies.
Integration with Omics Technologies (e.g., Metabolomics, Epigenomics)
The integration of "omics" technologies is revolutionizing the study of dietary polyphenols and their metabolites. Metabolomics, in particular, has become indispensable for accurately characterizing the absorption, distribution, metabolism, and excretion (ADME) of compounds like (−)-epicatechin. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), coupled with the use of de novo synthesized authentic standards, have enabled the precise identification and quantification of structurally-related (−)-epicatechin metabolites (SREMs) in human circulation reading.ac.uk. These metabolomic studies have revealed a complex profile of over 20 different metabolites, highlighting the importance of understanding the biological activity of each conjugate, including (−)-epicatechin-7-glucuronide nih.gov.
While metabolomics provides a snapshot of the chemical entities present, epigenomics offers a window into how these molecules may regulate gene function without altering the DNA sequence. The parent compound, (−)-epicatechin, has been shown to inhibit histone acetyltransferases (HATs), which are key enzymes in epigenetic regulation nih.gov. This finding opens an exciting future research direction: investigating whether (−)-epicatechin-7-glucuronide and other metabolites retain or modify this ability to influence the epigenome. Future studies integrating metabolomics with epigenomics could uncover novel mechanisms by which this metabolite exerts long-term effects on health and disease.
| Omics Technology | Application for (−)-Epicatechin-7-Glucuronide Research | Rationale/Example |
| Metabolomics | Identification and Quantification | Use of LC-MS and synthetic standards to accurately measure levels in plasma and urine post-consumption. reading.ac.uk |
| Bioavailability Assessment | Elucidating the complex profile of circulating metabolites to understand which compounds reach target tissues. nih.gov | |
| Epigenomics | Mechanistic Elucidation (Future Direction) | Investigating potential inhibition of histone acetyltransferases (HATs), based on known activity of the parent compound. nih.gov |
Strategies for Synthetic Accessibility and Development of Analogs for Research Applications
A significant bottleneck in researching specific polyphenol metabolites has been the lack of pure, authenticated standards for use in bioassays and analytical method development researchgate.net. The chemical synthesis of specific regioisomers of epicatechin glucuronides is challenging due to the multiple hydroxyl groups on the flavan-3-ol (B1228485) structure that require protection and deprotection researchgate.netacs.org.
However, recent advancements have led to successful and efficient synthetic strategies. A key approach involves the use of orthogonally protected (−)-epicatechin intermediates, which allows for the regioselective introduction of the glucuronide moiety at a specific position, such as the C7 hydroxyl group researchgate.netacs.org. These multi-step syntheses utilize protecting groups like benzyl (B1604629) ethers and selectively removable groups to guide the glucuronidation reaction, followed by deprotection steps to yield the final, pure metabolite acs.org. The development of these methods has been invaluable, making authentic standards of (−)-epicatechin-7-glucuronide and other conjugates available to the research community researchgate.netacs.org.
The availability of these synthetic routes not only provides analytical standards but also paves the way for the development of structural analogs. By modifying the core epicatechin structure or the attached glucuronic acid, researchers can create novel probes to investigate structure-activity relationships, identify specific molecular targets, and potentially develop compounds with enhanced stability or bioactivity for research applications.
Q & A
Q. How can researchers ensure ethical rigor in studies involving E7G supplementation in vulnerable populations?
- Answer : Protocols must:
- Disclose risks : E.g., potential drug interactions (CYP450 modulation) in polypharmacy patients.
- Inclusion criteria : Exclude participants with hepatic/renal impairment (due to glucuronidation pathways).
- Data transparency : Share raw LC-MS datasets in repositories like MetaboLights.
Compliance with CONSORT or STROBE checklists is mandatory for clinical/preclinical studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
